molecular formula C24H20N6O3S2 B11647864 2-({5-Benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4-sulfamoylphenyl)acetamide

2-({5-Benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B11647864
M. Wt: 504.6 g/mol
InChI Key: AOGOYVRMBSXAMG-UHFFFAOYSA-N
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Description

2-({5-Benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4-sulfamoylphenyl)acetamide is a complex organic compound that belongs to the class of 1,2,4-triazino[5,6-b]indole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazinoindole core and sulfanyl and sulfamoyl functional groups, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

The synthesis of 2-({5-Benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-({5-Benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

Mechanism of Action

The mechanism of action of 2-({5-Benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes. For example, it inhibits the kanamycin resistance enzyme Eis by binding to its aminoglycoside binding site, thereby preventing the acetylation of kanamycin and restoring its antibacterial activity . The compound’s sulfanyl and sulfamoyl groups play a crucial role in its binding affinity and inhibitory activity.

Comparison with Similar Compounds

2-({5-Benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4-sulfamoylphenyl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological activity and potential therapeutic applications.

Properties

Molecular Formula

C24H20N6O3S2

Molecular Weight

504.6 g/mol

IUPAC Name

2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C24H20N6O3S2/c25-35(32,33)18-12-10-17(11-13-18)26-21(31)15-34-24-27-23-22(28-29-24)19-8-4-5-9-20(19)30(23)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,26,31)(H2,25,32,33)

InChI Key

AOGOYVRMBSXAMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)NC5=CC=C(C=C5)S(=O)(=O)N

Origin of Product

United States

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